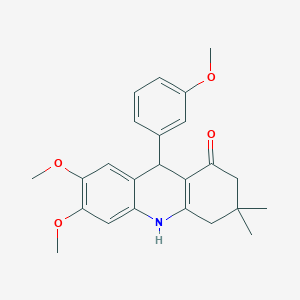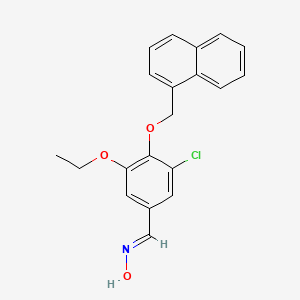![molecular formula C14H20N6S B5523128 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that exhibit diverse biological and chemical properties, making them subjects of interest in various scientific studies. Research efforts have been directed towards understanding their synthesis, structural characteristics, and reactivity to explore their potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds involves reactions that can produce pyrazolo[3,4-d]thiazoles as a significant product or intermediate. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines leads to the formation of pyrazolo[3,4-d]thiazoles among other products, showcasing a method that could be adapted or is reflective of the synthesis approach for the compound (Koyioni et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using techniques such as single-crystal X-ray crystallography, which provides detailed insights into their three-dimensional arrangement and bonding patterns. This structural information is crucial for understanding the chemical reactivity and potential interactions of the compound (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their molecular structure. For example, the presence of certain functional groups can dictate their participation in specific chemical reactions, such as cycloadditions or nucleophilic substitutions, which are essential for creating more complex molecules or for modifications aimed at enhancing their biological activity (Bakulev et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Key Intermediates : One study described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, showcasing the importance of such compounds in the development of antibiotics for veterinary use (Fleck et al., 2003).
Characterization and Bioactivity : Another study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the compound's potential in pharmaceutical applications (Titi et al., 2020).
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Research on pyrazole derivatives synthesized from hydroxymethyl pyrazole derivatives showed significant biological activity against breast cancer and microbes, indicating the potential of these compounds in treating cancer and infections (El‐Mekabaty et al., 2017).
Anti-Infective and Cytotoxic Activities : A study on thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents revealed that some compounds induced significant apoptosis in tested cells, showing promise as cytotoxic and antibacterial agents (Bansal et al., 2020).
Chemical Synthesis and Structural Analysis
Efficient Synthesis of Heterocycles : The research highlights the efficient synthesis of functionalized indole-3-yl pyrazole derivatives, demonstrating the versatility of these compounds in creating pharmaceuticals of interest (El‐Mekabaty et al., 2017).
Structural Elucidation : Detailed structural elucidation of a new designer drug with a substituted pyrazole skeleton was performed using NMR and mass spectrometric techniques, showcasing the importance of structural analysis in the development of new pharmaceutical compounds (Girreser et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3-dimethyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]pyrazolo[3,4-d][1,3]thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S/c1-9(2)7-20-8-15-5-11(20)6-16-14-17-13-12(21-14)10(3)18-19(13)4/h5,8-9H,6-7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREICBXETDYGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)NCC3=CN=CN3CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)
![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)
![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)
![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)
![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)
![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)